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molecular formula C9H17N3O2S B8343966 2-Butyl-3-dimethylaminosulfonylimidazole

2-Butyl-3-dimethylaminosulfonylimidazole

Cat. No. B8343966
M. Wt: 231.32 g/mol
InChI Key: PDXNHEHINAHLPF-UHFFFAOYSA-N
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Patent
US06127548

Procedure details

12.4 g of butylimidazole and 13.3 g of N,N-dimethylsulfamoyl chloride were introduced into 200 ml of methylene chloride, and 9.7 g of triethylamine was added at room temperature. The mixture was stirred for 20 hours at room temperature and for 2 hours at 40° C., 200 ml of water was added and the phases were separated. The organic phase was washed with water, dried with Na2SO4 and concentrated by evaporation to give 22.2 g of product in the form of a red oil. The yield was 96 percent. Other data concerning the product was:
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][CH:7]=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4].[CH3:10][N:11]([CH3:16])[S:12](Cl)(=[O:14])=[O:13].C(Cl)Cl.C(N(CC)CC)C>O>[CH2:1]([C:5]1[N:9]([S:12]([N:11]([CH3:16])[CH3:10])(=[O:14])=[O:13])[CH:8]=[CH:7][N:6]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
C(CCC)C=1NC=CN1
Name
Quantity
13.3 g
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours at room temperature and for 2 hours at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C1=NC=CN1S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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